

Technical Guide: Characterization and Application of CAS 194995-47-6

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Compound of Interest

Compound Name:	1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
CAS No.:	194995-47-6
Cat. No.:	B1592200

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1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate: A Critical Reagent for Prodrug Synthesis

Executive Summary

CAS 194995-47-6, chemically known as **1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate**, is a specialized mixed carbonate reagent used primarily in the synthesis of acyloxyalkyl carbamate prodrugs. Its structural design combines a labile 4-nitrophenyl leaving group with a 1-(isobutyryloxy)ethyl moiety, enabling the efficient derivatization of amine- or carboxyl-containing drugs.

This reagent is pivotal in the manufacturing of Gabapentin Enacarbil (Horizant), a prodrug designed to overcome the pharmacokinetic limitations of gabapentin by targeting high-capacity nutrient transporters (MCT-1 and SMVT) in the intestinal tract. This guide provides a comprehensive technical analysis of the compound's properties, analytical characterization, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of CAS 194995-47-6 lies in its dual functionality: it serves as both a protecting group donor and a bioavailability enhancer.

Table 1: Core Chemical Data

Property	Specification
Chemical Name	1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
Synonyms	Carbonic acid, 1-(isobutyryloxy)ethyl 4-nitrophenyl ester; 1-(Isobutanoyloxy)ethyl-p-nitrophenyl carbonate
CAS Number	194995-47-6
Molecular Formula	C ₁₃ H ₁₅ NO ₅
Molecular Weight	297.26 g/mol
Physical State	White to off-white crystalline powder
Melting Point	58.0 – 62.0 °C
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water (hydrolyzes)
Stability	Moisture sensitive; Store at -20°C under inert atmosphere (Ar/N ₂)

Analytical Characterization Strategy

Accurate characterization is essential to ensure the reagent's purity, as the presence of free 4-nitrophenol or hydrolysis byproducts can degrade the yield of the subsequent prodrug coupling reaction.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The $^1\text{H-NMR}$ spectrum is distinct, characterized by the desheilded acetal-like methine proton and the para-substituted aromatic system.

- $^1\text{H-NMR}$ (400 MHz, CDCl_3 , δ ppm):
 - 8.28 (d, $J=9.0$ Hz, 2H): Aromatic protons ortho to the nitro group.
 - 7.38 (d, $J=9.0$ Hz, 2H): Aromatic protons ortho to the carbonate linkage.
 - 6.84 (q, $J=5.4$ Hz, 1H): The methine proton of the $-\text{O}-\text{CH}(\text{CH}_3)-\text{O}-$ group. This is the diagnostic peak for the integrity of the acetal linkage.
 - 2.58 (sept, $J=7.0$ Hz, 1H): Methine proton of the isobutyryl group.
 - 1.62 (d, $J=5.4$ Hz, 3H): Methyl group of the ethylidene linker.
 - 1.18 (d, $J=7.0$ Hz, 6H): Methyl protons of the isobutyryl group.

2.2 Infrared (IR) Spectroscopy

- $1760\text{--}1780\text{ cm}^{-1}$: Strong doublet band corresponding to the Carbonate ($\text{C}=\text{O}$) and Ester ($\text{C}=\text{O}$) stretches.
- 1525 cm^{-1} & 1350 cm^{-1} : Characteristic N-O asymmetric and symmetric stretches of the nitro group.

2.3 HPLC Purity Profiling

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
- Detection: UV at 270 nm (carbonate absorption) and 310 nm (4-nitrophenol impurity check).
- Note: Samples must be prepared in anhydrous acetonitrile to prevent in-situ hydrolysis during analysis.

Mechanism of Action & Application

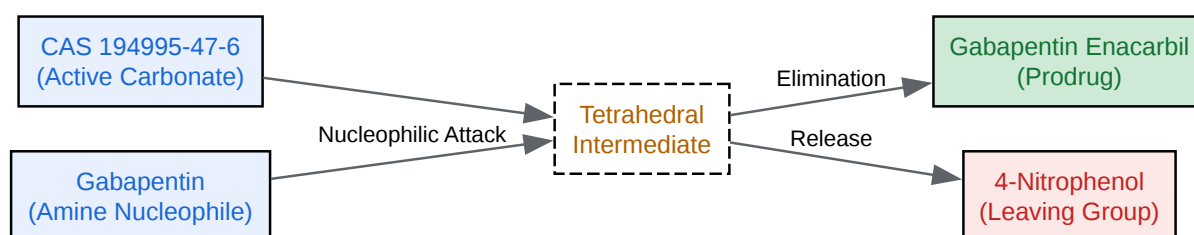
The primary value of CAS 194995-47-6 is its ability to install the 1-(isobutyryloxy)ethyl carbamate moiety onto a drug molecule (typically a primary or secondary amine).

3.1 Reaction Logic

The reaction proceeds via a nucleophilic substitution where the drug's amine attacks the carbonate carbonyl. The 4-nitrophenoxide ion is displaced as a stable, non-nucleophilic leaving group. This route is superior to using chloroformates (e.g., 1-chloroethyl chloroformate) because it avoids the handling of volatile, corrosive acid chlorides and allows for milder reaction conditions.

3.2 Synthesis of Gabapentin Enacarbil

In the synthesis of Gabapentin Enacarbil, this reagent reacts with the primary amine of Gabapentin. The resulting "promoiety" allows the drug to be recognized by the MCT-1 and SMVT transporters in the intestine, significantly improving oral bioavailability compared to the parent drug.[1]



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Figure 1: Reaction pathway for the synthesis of Gabapentin Enacarbil using CAS 194995-47-6.

Experimental Protocols

4.1 General Coupling Protocol (Small Scale)

This protocol describes the derivatization of a generic amine-containing drug.

- Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 equivalent of the amine drug in anhydrous Dichloromethane (DCM) or DMF.
- Activation: Add 1.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

- Addition: Cool the solution to 0°C. Add 1.1 equivalents of CAS 194995-47-6 dissolved in a minimal amount of DCM dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or HPLC (disappearance of the amine).
- Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃ (to remove 4-nitrophenol byproduct, which turns the aqueous layer yellow), followed by brine.
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

4.2 Handling & Stability

- Hydrolysis Risk: The acetal-ester linkage is susceptible to hydrolysis. Avoid aqueous bases during long storage.
- Visual Indicator: The appearance of a yellow tint in the solid reagent indicates degradation (release of 4-nitrophenol).

Safety & Regulatory Considerations

- Hazard Classification:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.[2]
 - H317: May cause an allergic skin reaction (potential sensitizer).
- Byproduct Management: The reaction releases 4-nitrophenol, a known toxicant and environmental pollutant. Waste streams must be segregated and treated (typically via incineration) to prevent environmental release.
- PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

- Cundy, K. C., et al. (2004).[1] "XP13512 [(+/-)-1-(((alpha-isobutanoyloxyethoxy)carbonyl)aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters." *Journal of Pharmacology and Experimental Therapeutics*, 311(1), 315-323. [Link](#)
- Gallop, M. A., et al. (2007). "Methods for synthesis of acyloxyalkyl derivatives of GABA analogs." U.S. Patent No.[3] 7,232,924.[3][4] Washington, DC: U.S. Patent and Trademark Office. [Link](#)
- PubChem Database. (2025). "Compound Summary: **1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate** (CAS 194995-47-6)."[5] National Center for Biotechnology Information. [Link](#)
- Raillard, S. P., et al. (2010). "Preparation of gabapentin enacarbil intermediate." U.S. Patent Application 2010/0160666 A1. [Link](#)

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. 邻二甲苯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. US20100160666A1 - Preparation of gabapentin enacarbil intermediate - Google Patents [patents.google.com]
- 4. WO2010075520A1 - Preparation of gabapentin enacarbil intermediate - Google Patents [patents.google.com]
- 5. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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